5,7-Difluorochroman-4-amine
Description
Significance of Fluorinated Chroman Derivatives in Pharmaceutical Research
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netmdpi.com Fluorination can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netresearchgate.net In the context of the chroman scaffold, fluorinated derivatives have demonstrated a range of biological activities, including antiviral and anticancer properties. researchgate.netnih.gov The presence of fluorine atoms can lead to increased bioactivity and improved pharmacokinetic properties. researchgate.net For instance, studies on fluorinated 2-arylchroman-4-ones have shown their potential as potent anti-influenza agents. nih.gov The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, further modulating the compound's interaction with biological systems.
Overview of Amine-Containing Heterocycles in Drug Design
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with a significant percentage of FDA-approved small-molecule drugs featuring these structures. rsc.org The presence of a nitrogen atom within a heterocyclic ring system can impart several advantageous properties. Amines can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. rsc.org Furthermore, the basicity of the amine group allows for salt formation, which can improve a compound's solubility and bioavailability. Saturated heterocyclic amines, in particular, are valuable components in drug design, offering three-dimensional diversity that can lead to enhanced target selectivity and improved physicochemical properties. nih.govresearchgate.net
Therapeutic Relevance of Chroman-4-amine (B2768764) Analogues
Chroman-4-amine analogues have emerged as promising candidates for a variety of therapeutic applications. Research has shown their potential as inhibitors of enzymes such as butyrylcholinesterase and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uk Specifically, certain gem-dimethylchroman-4-amine derivatives have exhibited inhibitory activity against butyrylcholinesterase. Additionally, chroman-4-one scaffolds, the precursors to chroman-4-amines, have been identified as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme linked to aging-related diseases and cancer. core.ac.uknih.govgu.se The versatility of the chroman-4-amine scaffold allows for the development of a wide range of analogues with tailored biological activities.
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5,7-Difluorochroman-4-amine | C₉H₉F₂NO | 179.17 | Contains a chroman scaffold with two fluorine atoms and an amine group. sigmaaldrich.cn |
| This compound Hydrochloride | C₉H₁₀ClF₂NO | 221.63 | Hydrochloride salt of this compound, likely with improved solubility. americanelements.com |
| 5,7-Difluorochroman-4-one (B1394127) | C₉H₆F₂O₂ | 184.14 | The ketone precursor to this compound. |
| (R)-5,7-Difluorochroman-4-ol | C₉H₈F₂O₂ | 186.16 | A chiral intermediate in the synthesis of some chroman derivatives. smolecule.comchemscene.comchemicalbook.com |
| 6-Fluorochroman-2-carboxylic acid | C₁₀H₉FO₃ | 196.18 | A fluorinated chroman derivative with a carboxylic acid functional group. nih.gov |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | C₁₆H₉F₅O₂ | 340.24 | A di-fluorinated chroman-4-one with a trifluoromethylphenyl substituent, showing antiviral activity. nih.gov |
| gem-dimethylchroman-4-amine | C₁₁H₁₅NO | 177.24 | A chroman-4-amine derivative with gem-dimethyl substitution. core.ac.uk |
| 6-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | 179.22 | A chroman-4-amine derivative with a methoxy (B1213986) group. |
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGYMNXLPZADME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676389 | |
| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-87-4 | |
| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
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Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 5,7-Difluorochroman-4-amine
The synthesis of this compound is not typically achieved through a direct, one-pot reaction but rather relies on the modification of advanced intermediates.
The most common routes to this compound involve the chemical alteration of 5,7-Difluorochroman-4-ol (B1424309) and 5,7-Difluorochroman-4-one (B1394127).
While direct amination of the hydroxyl group in 5,7-Difluorochroman-4-ol presents a plausible synthetic route, specific documented methodologies for this direct conversion are not extensively reported in publicly available scientific literature. General organic chemistry principles suggest that this transformation could be approached through several methods.
Indirect Synthesis via Precursor Modification
Conversion from 5,7-Difluorochroman-4-ol
Amination Reactions of the Hydroxyl Group
The hydroxyl group of 5,7-Difluorochroman-4-ol can be considered a target for nucleophilic substitution to introduce the amine functionality. A common strategy involves a two-step process: activation of the hydroxyl group to form a better leaving group, followed by displacement with an amine source.
Table 1: Potential Amination Strategies for 5,7-Difluorochroman-4-ol
| Activation Method | Leaving Group | Aminating Agent | Potential Reaction Conditions |
|---|---|---|---|
| Sulfonylation (e.g., with TsCl, MsCl) | Tosylate, Mesylate | Ammonia, Azide (followed by reduction) | Base (e.g., pyridine, Et3N), followed by NaN3/DMF and then H2/Pd or LiAlH4 |
It is important to note that these are generalized methods, and their successful application to 5,7-Difluorochroman-4-ol would require empirical optimization of reaction conditions.
A more frequently implied route to chroman-4-amines is through the corresponding chroman-4-one. googleapis.com The synthesis of the precursor, 5,7-Difluorochroman-4-one, can be achieved via an intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenoxy)propanoic acid. chemicalbook.com
Derivation from 5,7-Difluorochroman-4-one
Reductive Amination Approaches
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. This process involves the initial reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Table 2: Reagents for Reductive Amination of 5,7-Difluorochroman-4-one
| Amine Source | Reducing Agent | Typical Solvent |
|---|
The choice of reducing agent is critical; reagents like sodium cyanoborohydride are often favored as they are selective for the protonated imine intermediate over the starting ketone. researchgate.net A US patent describes the synthesis of various fluorinated chroman-4-amines from their corresponding ketones, suggesting this is a viable pathway. googleapis.com
The synthesis of enantiomerically pure chromanamines is of significant interest, particularly for pharmaceutical applications where stereochemistry can be critical for biological activity. google.com While specific methods for the stereoselective synthesis of this compound are not well-documented, general strategies for preparing chiral chromanamines can be extrapolated.
One prominent approach involves the asymmetric reduction of the precursor ketone, 5,7-Difluorochroman-4-one, to produce a chiral alcohol, (R)- or (S)-5,7-Difluorochroman-4-ol. This is often achieved with high enantioselectivity using biocatalytic methods, such as ketoreductase enzymes. google.com
Table 3: Biocatalytic Reduction of 5,7-Difluorochroman-4-one
| Enzyme Class | Cofactor | Typical Reaction Conditions | Enantiomeric Excess (ee) |
|---|
Once the enantiopure alcohol is obtained, it could theoretically be converted to the corresponding chiral amine via a stereospecific reaction, such as a Mitsunobu reaction with an appropriate nitrogen nucleophile followed by deprotection, which is known to proceed with inversion of stereochemistry. patsnap.com
Stereoselective Synthesis Approaches for Chiral Chromanamines
Enzymatic Resolution and Asymmetric Catalysis
The principal route to obtaining the chiral scaffold required for this compound involves the asymmetric reduction of the prochiral ketone, 5,7-Difluorochroman-4-one. This transformation is efficiently achieved using enzymatic catalysis, which offers high enantioselectivity and operates under mild, environmentally friendly conditions.
Ketoreductase enzymes, often from the short-chain dehydrogenase/reductase (SDR) family, are employed to catalyze this reduction. The process requires a nicotinamide (B372718) cofactor such as NAD(P)H, which is continuously regenerated using a coenzyme recycling system, for instance, involving glucose and glucose dehydrogenase. This biocatalytic approach is a cornerstone of green chemistry and is highly effective for producing the (R)-enantiomer of 5,7-Difluorochroman-4-ol, a key intermediate. tandfonline.comtandfonline.com
Once the enantiopure alcohol is obtained, it can be converted to the target this compound. A highly effective method for this transformation is the Mitsunobu reaction. nih.gov This reaction allows for the direct conversion of the hydroxyl group to an amine functionality with a complete inversion of stereochemistry. By using a nitrogen nucleophile like phthalimide (B116566) followed by hydrolysis, or other nitrogen sources such as hydrazoic acid or sulfonamides, the chiral alcohol can be converted to the corresponding amine, preserving the enantiomeric purity established during the enzymatic reduction step. nih.govtudublin.ie
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Asymmetric Reduction | 5,7-Difluorochroman-4-one, Ketoreductase, NAD(P)H, Glucose/GDH system | Establishment of the (R)-stereocenter at C4 to produce (R)-5,7-Difluorochroman-4-ol. |
| 2 | Mitsunobu Reaction | (R)-5,7-Difluorochroman-4-ol, Triphenylphosphine (PPh3), DIAD/DEAD, Nitrogen Nucleophile (e.g., Phthalimide) | Stereospecific conversion of the alcohol to the amine with inversion of configuration to yield the (S)-amine. |
Control of Enantiomeric Excess in Synthesis
Achieving a high enantiomeric excess (ee) is critical for the utility of chiral compounds in many applications. In the synthesis of this compound, the enantiomeric purity is determined during the asymmetric reduction of 5,7-Difluorochroman-4-one.
The control of enantiomeric excess is managed by optimizing several reaction parameters:
Enzyme Selection: Screening various ketoreductases is essential to identify an enzyme with the highest stereoselectivity for the specific substrate.
Reaction Conditions: The pH, temperature, and solvent system can significantly influence the enzyme's activity and selectivity. For the reduction of 5,7-Difluorochroman-4-one, typical conditions involve a pH range of 6–8 and temperatures between 25–35°C to maximize enantiomeric excess.
Substrate-to-Enzyme Ratio: Adjusting the concentration of both the substrate and the biocatalyst is crucial for achieving optimal conversion and selectivity.
Through careful optimization of these factors, the precursor, (R)-5,7-Difluorochroman-4-ol, can be synthesized with an enantiomeric excess often exceeding 98%. This high level of purity is then carried through subsequent steps, like the Mitsunobu reaction, ensuring the final this compound product is also of high enantiomeric purity. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for verifying the enantiomeric excess at each stage.
Chemical Reactions of this compound
The reactivity of this compound is governed by its three key structural components: the primary amine at the C4 position, the two fluorine substituents on the aromatic ring, and the heterocyclic chroman ring system.
Derivatization at the Amine Functionality
The primary amine group is a versatile functional handle for a wide range of chemical transformations. As a nucleophile, it readily participates in reactions to form various derivatives.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides, although careful control of stoichiometry is required to manage the degree of substitution.
Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.
| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| Acylation | Acyl Halides / Anhydrides | Amides |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |
| Condensation | Aldehydes / Ketones | Imines (Schiff Bases) |
Reactions Involving the Fluorine Substituents
The fluorine atoms at the C5 and C7 positions are attached to an aromatic ring, forming strong C-F bonds. Generally, aryl fluorides are resistant to substitution. However, under specific conditions, they can undergo Nucleophilic Aromatic Substitution (SNAr).
The viability of SNAr reactions depends on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the fluorine atom significantly accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.govmasterorganicchemistry.com In this compound, the ether oxygen of the chroman ring acts as an electron-donating group, which deactivates the ring towards SNAr. Therefore, displacing the fluorine substituents would require harsh reaction conditions, such as the use of very strong nucleophiles at high temperatures, and is generally an unfavorable process.
Transformations of the Chroman Ring System
The chroman ring is a relatively stable heterocyclic system. The saturated dihydropyran portion of the ring is generally robust, but the ether linkage and the benzylic C4 position are sites of potential reactivity.
Ether Cleavage: The ether bond within the chroman ring can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation: While the aromatic ring is relatively resistant to oxidation, the benzylic C4 position is susceptible. However, the presence of the amine group at this position complicates direct oxidation. Conversion of the amine to a different functional group would be necessary before selective oxidation at C4 could be achieved.
Ring Opening/Rearrangement: Photochemical reactions have been shown to induce ring opening in the chroman system, proceeding through a homolytic cleavage of the benzylic C-O bond to form a diradical intermediate. acs.org Such transformations, however, require specific energetic inputs and are not typical under standard laboratory conditions.
Structure Activity Relationship Sar Studies of 5,7 Difluorochroman 4 Amine and Its Derivatives
Influence of the Amine Group on Biological Activity
The primary amine group at the 4-position of the chroman ring is a critical determinant of the molecule's biological activity. Functional groups are key to a molecule's properties and reactivity, and the amine group, in particular, plays a significant role in many pharmaceuticals. reachemchemicals.comresearchgate.net Its influence stems from several key physicochemical properties:
Basicity and Ionization: The amine group is basic and, under physiological pH, is protonated to form a positively charged ammonium ion. This ionization is crucial for forming strong ionic interactions or hydrogen bonds with biological targets, such as amino acid residues in receptor binding pockets or enzyme active sites.
Hydrogen Bonding: As a hydrogen bond donor and acceptor, the amine group can engage in multiple hydrogen bonds, which are vital for molecular recognition and the stability of the drug-receptor complex.
Reactivity and Metabolism: Primary amines can be sites of metabolic reactions, such as N-acetylation or oxidation, which can influence the compound's half-life and clearance. nih.gov
Modifying or masking this amine group directly impacts these properties, often leading to significant changes in biological activity. The strategic importance of the amine functional group is well-established in drug design, where its presence is often essential for conferring the desired pharmacological effect. reachemchemicals.com
Table 1: Physicochemical Impact of the Amine Group
| Property | Contribution of the Amine Group | Biological Implication |
|---|---|---|
| Basicity | Acts as a Lewis base; protonated at physiological pH. | Enables ionic interactions with biological targets. |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | Facilitates specific molecular recognition and binding affinity. |
| Solubility | Forms salts, which can increase water solubility. | Affects formulation and bioavailability. |
| Permeability | Ionization can reduce passive diffusion across membranes. | Influences absorption and distribution, including blood-brain barrier penetration. nih.gov |
Role of Fluorine Substituents in Modulating Bioactivity
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. researchgate.net In 5,7-Difluorochroman-4-amine, the two fluorine atoms on the aromatic ring have a profound impact on its bioactivity through several mechanisms:
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a strong electron-withdrawing group. This alters the electron distribution of the entire molecule, which can influence the acidity (pKa) of the nearby amine group and modulate binding interactions with target proteins. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine at the 5- and 7-positions can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer biological half-life.
Binding Affinity: The strategic placement of fluorine can lead to new, favorable interactions with the biological target, such as dipole-dipole or orthogonal multipolar C-F···C=O interactions, thereby increasing binding affinity and potency.
The precise positioning of fluorine substituents is critical, as these effects are highly dependent on their location within the molecular scaffold. researchgate.net
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Parameter | Effect of 5,7-Difluoro Substitution | Consequence for Bioactivity |
|---|---|---|
| Acidity/Basicity | Modulates the pKa of the 4-amine group through inductive effects. researchgate.net | Alters the strength of ionic interactions with the target. |
| Lipophilicity (LogP) | Generally increases the molecule's lipophilicity. researchgate.net | Can improve membrane permeability and tissue distribution. |
| Metabolic Stability | Blocks sites of aromatic hydroxylation, increasing resistance to metabolism. | Enhances bioavailability and prolongs the duration of action. |
| Binding Interactions | Can introduce new, favorable polar and multipolar interactions with the receptor. | Potentially increases binding affinity and selectivity. |
Stereochemical Impact on Pharmacological Profiles
Chirality is a fundamental consideration in pharmacology because biological systems, such as receptors and enzymes, are themselves chiral. nih.govresearchgate.net The carbon atom at the 4-position of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-5,7-Difluorochroman-4-amine and (S)-5,7-Difluorochroman-4-amine.
The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govresearchgate.net This is because they interact differently with chiral biological macromolecules, leading to variations in:
Pharmacodynamics: One enantiomer (the eutomer) may bind to the target receptor with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, completely inactive, or even contribute to side effects or toxicity. ijpsjournal.com
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can differ. Enzymes responsible for metabolism are stereoselective, often leading to one enantiomer being cleared from the body more rapidly than the other.
A prominent example illustrating the importance of this compound's stereochemistry is its use as a key intermediate in the synthesis of Tegoprazan. Tegoprazan is a potassium-competitive acid blocker that specifically incorporates the (S)-enantiomer of the 5,7-difluorochroman moiety. mdpi.com The precise three-dimensional arrangement conferred by the (S)-configuration is critical for its optimal binding and inhibitory activity on the H+/K+ ATPase enzyme. The use of a single enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics compared to a racemic mixture. nih.gov
Rational Design of Analogues for Enhanced Therapeutic Efficacy
SAR data provides a roadmap for the rational design of new analogues with improved therapeutic properties. nih.gov By understanding how specific structural features contribute to biological activity, chemists can make targeted modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov
The placement of substituents on the aromatic ring is a critical factor in determining a molecule's activity. Changing the positions of the fluorine atoms from the 5,7-positions to other locations, such as the 6,7-positions, would create a positional isomer with a distinct pharmacological profile.
While SAR studies on 6,7-disubstituted quinolines have shown the importance of substituent placement for kinase inhibition, the same principles apply to the chroman scaffold. nih.gov The shift in fluorine positions would alter:
Electronic Influence on the Amine Group: The inductive and resonance effects of the fluorine atoms on the pKa of the 4-amine would differ depending on their position (meta vs. ortho/para) relative to the rest of the chroman ring system.
Interactions with the Target: The ability to form specific polar or hydrogen bonds would be altered, potentially leading to a significant change in binding affinity and biological activity.
For instance, studies on substituted chroman-4-ones have demonstrated that substituents in the 6-position are often more critical for activity than those in other positions, highlighting the sensitivity of the scaffold to positional changes. acs.org
Table 3: Comparison of Putative Properties of Difluorochroman-4-amine Positional Isomers
| Isomer | Expected Impact on Molecular Properties | Potential SAR Implications |
|---|---|---|
| 5,7-Difluoro | Symmetrical electron withdrawal from positions meta to the ether oxygen. | Establishes a specific electronic and steric profile known to be active in certain contexts (e.g., Tegoprazan). mdpi.com |
| 6,7-Difluoro | Asymmetrical electron withdrawal, with one fluorine ortho and one meta to the point of fusion. | Likely altered pKa of the amine, different dipole moment, and modified binding interactions, resulting in a different potency and selectivity profile. |
Beyond altering substituent patterns, the rational design of analogues often involves modifying key functional groups. The primary amine at the 4-position is a prime target for such modifications to fine-tune the molecule's properties. acs.org
Common modifications include:
Alkylation: Conversion of the primary amine to a secondary (N-alkyl) or tertiary (N,N-dialkyl) amine. This increases steric bulk and lipophilicity while reducing the number of hydrogen bond donors, which can impact binding selectivity.
Acylation: Formation of an amide or sulfonamide. This modification neutralizes the basicity of the amine group and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). Amides are generally more metabolically stable than primary amines and can alter the molecule's binding mode and solubility profile. frontiersin.org
Prodrug Strategies: The amine can be temporarily masked with a promoiety to improve properties like membrane permeability. These prodrugs are designed to release the active primary amine at the site of action through enzymatic or chemical cleavage. nih.gov
Each modification systematically alters the molecule's steric, electronic, and hydrogen-bonding characteristics, providing a powerful tool to probe the SAR and optimize the compound for a specific therapeutic goal. nih.govacs.org
Table 4: Predicted Effects of Modifying the 4-Amine Group
| Modification | Resulting Functional Group | Key Property Changes | Potential Biological Outcome |
|---|---|---|---|
| Alkylation | Secondary/Tertiary Amine | Increased lipophilicity; increased steric bulk; reduced H-bond donation. | Altered selectivity; potential change in metabolism. |
| Acylation | Amide | Neutralized basicity; added H-bond acceptor; increased metabolic stability. | Different binding mode; altered pharmacokinetic profile. frontiersin.org |
| Sulfonylation | Sulfonamide | Acidic N-H; strong H-bond acceptor; loss of basicity. | New interactions with target; modified solubility. |
| Prodrug formation | e.g., N-Mannich base | Temporarily masked amine; altered solubility/permeability. nih.gov | Improved drug delivery and bioavailability. nih.gov |
Biological Activities and Pharmacological Investigations of 5,7 Difluorochroman 4 Amine Analogues
Relevance as a Precursor for Active Pharmaceutical Ingredients (APIs)
The strategic importance of 5,7-Difluorochroman-4-amine and its close analogues, such as (R)-5,7-Difluorochroman-4-ol, is most prominent in their role as key intermediates in the synthesis of advanced therapeutic agents. comwin-china.comresearchgate.net Their specific stereochemistry and fluorination pattern are critical for the efficacy of the final active pharmaceutical ingredient.
A crucial application of this structural motif is in the manufacturing of Tegoprazan, a novel drug for treating acid-related gastrointestinal diseases. comwin-china.comresearchgate.netbohrium.com The chiral (R)-enantiomer of 5,7-difluorochroman-4-ol (B1424309) is a key building block in the synthesis of Tegoprazan. researchgate.net This intermediate is essential for constructing the core of the Tegoprazan molecule, which is chemically known as (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. nih.govresearchgate.net Tegoprazan has been approved for the treatment of gastroesophageal reflux disease (GERD), erosive esophagitis, and nonerosive reflux disease. researchgate.netbohrium.com
Tegoprazan belongs to an innovative class of drugs known as potassium-competitive acid blockers (P-CABs). researchgate.netpatsnap.comdrugbank.com This class represents a significant advancement over traditional proton pump inhibitors (PPIs). patsnap.comnih.gov Unlike PPIs, which require activation in an acidic environment and irreversibly inhibit the proton pump, P-CABs like Tegoprazan act through a direct, reversible, and potassium-competitive mechanism. nih.govpatsnap.com This mode of action allows for a rapid onset of effect, as the drug does not need to be converted into an active form. patsnap.comdrugbank.com The reversible binding provides controlled and sustained inhibition of gastric acid secretion, which is beneficial for managing chronic conditions like GERD. patsnap.com
The primary molecular target of Tegoprazan is the gastric H+/K+-ATPase, also known as the proton pump, which is the final step in the secretion of gastric acid. patsnap.com Tegoprazan potently and selectively inhibits this enzyme by competing with potassium ions (K+) for their binding site. nih.govpatsnap.comnih.gov By blocking the K+-binding site, Tegoprazan effectively halts the pump's function, leading to a reduction in gastric acid production. patsnap.com
In vitro studies have demonstrated Tegoprazan's potent inhibitory activity against H+/K+-ATPase from various species. A kinetic analysis confirmed that the inhibition is reversible and competitive with potassium. nih.gov This targeted inhibition of the proton pump makes Tegoprazan a highly effective agent for controlling gastric acidity. nih.govdrugbank.com
| Enzyme Source | IC50 Value (μM) | Reference |
|---|---|---|
| Porcine | 0.53 | drugbank.com |
| Porcine | 0.29 - 0.52 | nih.gov |
| Canine | 0.29 - 0.52 | nih.gov |
| Human | 0.29 - 0.52 | nih.gov |
Intermediate in Tegoprazan Synthesis
Exploration of Other Potential Biological Activities of Chroman-4-amine (B2768764) Derivatives
The chroman-4-one scaffold, a close structural relative of chroman-4-amine, and other chroman derivatives have been extensively investigated for a variety of pharmacological activities, indicating the therapeutic potential of this class of compounds beyond their use as synthetic intermediates.
Derivatives of the chroman and chromone scaffolds have shown significant anti-inflammatory potential. mdpi.comnih.govresearchgate.net Studies have demonstrated that these compounds can modulate inflammatory pathways. For instance, a series of novel chroman derivatives were synthesized and screened for their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells, a key process in inflammation. researchgate.netrsc.org One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as a particularly potent inhibitor. rsc.org Furthermore, certain 2-phenyl-4H-chromen-4-one derivatives have been found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines like nitric oxide (NO), IL-6, and TNF-α. nih.gov
The chroman framework is a recognized scaffold in the development of anticancer agents. nih.govnih.govnih.gov Numerous synthetic and naturally occurring chroman-4-one derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human tumor cell lines. nih.govnih.gov For example, novel chroman-4-one and chromone-based compounds have been developed as selective inhibitors of SIRT2, a protein considered a target for cancer therapy, and have shown antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org Additionally, a study evaluating 3-arylidenechroman-4-one derivatives against sixty human tumor cell lines found that compounds with a thiochromanone skeleton exhibited notable anticancer activity. nih.govnih.gov The diverse mechanisms and broad applicability highlight the potential of the chroman scaffold in oncology research. nih.gov
| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Chroman-4-one/Chromone-based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects | acs.org |
| 3-Arylidenechroman-4-one | Various (NCI-60 panel) | Anticancer activity | nih.gov |
| Chroman-2,4-dione derivatives | HL-60 (Leukemia), MOLT-4 (Leukemia), MCF-7 (Breast) | Cytotoxic effects | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 5,7-Difluorochroman-4-amine is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The chroman ring system, due to its partial saturation, is not planar and can adopt various conformations. The positions of the fluorine atoms and the amine group significantly influence the preferred spatial arrangement of the molecule.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. mdpi.com By simulating the motion of atoms and bonds under physiological conditions, MD studies can reveal the dynamic behavior of the molecule, including the stability of different conformers and the transitions between them. These simulations provide a deeper understanding of the molecule's flexibility and how it might adapt its shape upon binding to a receptor.
Key parameters often investigated in MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure.
Quantum Chemical Descriptors and Stability Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties and stability of this compound. These calculations provide a range of descriptors that help in understanding the molecule's reactivity and potential biological activity.
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Description | Predicted Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability to donate an electron. | The amine group is expected to be a primary contributor to the HOMO, influencing its nucleophilic character. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability to accept an electron. | The fluorinated benzene ring will likely influence the LUMO, affecting its electrophilic character. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of electronegative fluorine atoms and the polar amine group will result in a significant dipole moment, affecting solubility and intermolecular interactions. |
| Electron Density Distribution | Shows the distribution of electrons across the molecule. | High electron density is expected around the fluorine and nitrogen atoms, indicating potential sites for interaction. |
Stability analysis based on these descriptors can predict the molecule's behavior in different chemical environments and its susceptibility to degradation.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies can be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Given that similar chroman structures have shown a range of biological activities, this compound could be docked against various enzymes and receptors. nih.gov
The process involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring the different poses based on binding affinity or energy to identify the most likely binding mode.
Potential interactions that would be analyzed include hydrogen bonds (likely involving the amine group), halogen bonds (from the fluorine atoms), and hydrophobic interactions.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. cell4pharma.com Various computational models can be used to estimate these properties for this compound.
Table 2: Predicted ADME Properties for a Chroman-based Scaffold
| Property | Predicted Outcome | Rationale |
| Absorption | Good oral bioavailability predicted. | The molecular weight and lipophilicity are likely within the ranges suitable for oral absorption. |
| Distribution | Moderate volume of distribution. | The compound's polarity suggests it may not extensively distribute into fatty tissues but will be present in systemic circulation. |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes. | The aromatic ring and the amine group are potential sites for oxidation and other metabolic transformations. |
| Excretion | Likely to be excreted renally after metabolism. | Metabolites are generally more polar and are cleared by the kidneys. |
These predictions are based on established algorithms that use the molecule's structure to estimate its physicochemical properties, such as logP (lipophilicity) and topological polar surface area (TPSA), which are correlated with ADME profiles. mdpi.com
In Silico Screening for Novel Bioactive Compounds
In silico screening, also known as virtual screening, can be utilized to identify other potentially bioactive compounds based on the structure of this compound. nih.gov This can be done through two main approaches:
Ligand-based virtual screening: This method uses the known structure of this compound as a template to search large chemical databases for molecules with similar structural or chemical features. The assumption is that structurally similar molecules may have similar biological activities.
Structure-based virtual screening: If a specific biological target for this compound is identified (for example, through molecular docking), the 3D structure of that target's binding site can be used to screen for other molecules that are predicted to bind with high affinity.
These screening methods can rapidly identify a smaller, more focused set of compounds for further experimental testing, accelerating the discovery of novel therapeutic agents.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques (e.g., NMR, LC-MS)
Spectroscopic methods are fundamental for elucidating the molecular structure of 5,7-Difluorochroman-4-amine and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the position of fluorine atoms within the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are all informative.
¹H NMR: This technique identifies the different types of protons and their neighboring atoms. The spectrum would show characteristic signals for the aromatic protons, the protons on the chiral center, the diastereotopic protons of the adjacent methylene group, and the protons of the O-CH₂ group. The coupling of these protons with adjacent fluorine atoms provides crucial structural confirmation.
¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The signals for the carbons directly bonded to fluorine will show characteristic splitting (C-F coupling), confirming the substitution pattern on the aromatic ring.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the two fluorine atoms. mdpi.com It provides distinct signals for the fluorine atoms at the C5 and C7 positions.
Illustrative NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (ppm) | Key Coupling Patterns |
|---|---|---|---|
| ¹H NMR | Aromatic-H | ~6.5 - 7.0 | Coupling to adjacent protons and fluorine atoms (JHF) |
| ¹H NMR | CH-NH₂ (C4) | ~4.0 - 4.5 | Coupling to C3 protons |
| ¹H NMR | CH₂ (C3) | ~2.0 - 2.5 | Geminal coupling and coupling to C4 proton |
| ¹H NMR | O-CH₂ (C2) | ~4.2 - 4.7 | Geminal coupling and coupling to C3 protons |
| ¹³C NMR | C-F (C5, C7) | ~155 - 165 | Large one-bond C-F coupling (¹JCF) |
| ¹⁹F NMR | Ar-F (C5, C7) | ~ -100 to -120 | Distinct signals for each fluorine environment |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for verifying the molecular weight of this compound and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition. researchgate.netnih.gov
In a typical LC-MS analysis, the compound is first separated from impurities on an HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (commonly via electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. For this compound (Molecular Formula: C₉H₉F₂NO), the protonated molecule [M+H]⁺ would be the expected parent ion in positive ion mode. Tandem mass spectrometry (MS/MS or MSⁿ) can be used to fragment the parent ion, providing further structural information and enhancing specificity for quantification. nih.gov
Expected LC-MS Data
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 186.07 [M+H]⁺ |
Chromatographic Methods (e.g., Chiral HPLC for Enantiomeric Purity)
Chromatographic techniques are central to assessing the purity of this compound, with a particular focus on its enantiomeric purity, which is critical for its use in synthesizing stereospecific drugs like Tegoprazan.
Chiral High-Performance Liquid Chromatography (HPLC)
Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer. nih.gov This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. yakhak.orgnih.gov
Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are widely and effectively used for the separation of chiral amines. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the two enantiomer peaks. mdpi.com
Typical Parameters for Chiral HPLC Analysis
| Parameter | Typical Conditions |
|---|---|
| Column Type | Chiral Stationary Phase (e.g., Lux® Cellulose-2, Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with an amine additive (e.g., Diethylamine) |
| Detection | UV Absorbance (e.g., at 220 nm or 262 nm) researchgate.net |
| Analysis Goal | Baseline separation of (R)- and (S)-enantiomers to calculate enantiomeric excess (% e.e.) |
Advanced Characterization Techniques
For an unambiguous determination of the three-dimensional structure and absolute configuration of this compound, more advanced techniques may be employed, particularly during process development or for reference standard characterization.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt of this compound, it is possible to:
Unambiguously confirm its molecular structure.
Determine its absolute configuration (R or S) without reference to other chiral molecules.
Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice. eurjchem.com
While not a routine quality control method, this technique is the gold standard for structural validation. Studies on related fluorinated chroman and isoflavone structures have successfully utilized this technique to confirm their molecular and supramolecular structures. mdpi.comresearchgate.net
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways
The synthesis of chiral amines is a critical area in the pharmaceutical industry. barnesandnoble.com While methods for producing related chroman structures exist, future research should focus on developing more efficient, scalable, and stereoselective synthetic routes specifically for 5,7-Difluorochroman-4-amine and its derivatives.
Key areas of exploration include:
Asymmetric Synthesis : Developing novel catalytic asymmetric methods to produce specific enantiomers of this compound is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov
Biocatalysis : The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods for amine synthesis. mdpi.com Research into engineered enzymes could provide a direct and efficient route to optically pure this compound.
Flow Chemistry : For scalability and safety, converting batch syntheses into continuous flow processes can be advantageous. This approach can offer better control over reaction parameters and improve yield and purity. nih.gov
Computational Screening : Employing theoretical calculations and in silico screening can help predict the feasibility of various synthetic pathways, narrowing down experimental efforts to the most promising routes before they are tested in the lab. nih.gov
Comprehensive Pharmacological Profiling of Derivatives
The chroman-4-one scaffold, closely related to this compound, is a versatile building block known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comrjptonline.org Future research should involve the synthesis of a diverse library of this compound derivatives and their subsequent screening against a broad range of biological targets.
Potential therapeutic areas for investigation, based on the activities of related chroman compounds, are outlined below.
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |
| Anticancer | Kinases (e.g., Akt), Sirtuin 2 (SIRT2), Topoisomerase | Chroman derivatives have shown antiproliferative effects and the ability to induce apoptosis in cancer cell lines. nih.govtandfonline.com |
| Antimicrobial | Bacterial cell wall synthesis enzymes, Fungal metabolic pathways | Halogenated flavanones and other chromanones exhibit activity against various Gram-positive and Gram-negative bacteria and fungi. mdpi.comnih.gov |
| Antiviral | Influenza A virus proteins | Fluorinated 2-arylchroman-4-ones have demonstrated significant activity against influenza A viruses. nih.gov |
| Anti-parasitic | Pteridine Reductase 1 (PTR1) | The chroman-4-one scaffold has been identified as a promising starting point for developing inhibitors of parasitic enzymes. nih.gov |
| Neuroprotective | Voltage-gated sodium channels, Monoamine Oxidase (MAO) | Certain chroman derivatives have been investigated for anticonvulsant and antiepileptic activities. nih.gov |
Mechanistic Studies of Biological Activities
Once promising biological activities are identified for derivatives of this compound, detailed mechanistic studies will be crucial to understand how these molecules exert their effects at a molecular level. A multi-faceted approach combining computational and experimental techniques will be essential for elucidating these mechanisms.
The following table details potential methods for mechanistic investigations.
| Investigation Method | Objective | Potential Insights |
| X-ray Crystallography | Determine the 3D structure of the compound bound to its biological target (e.g., an enzyme). | Provides a precise understanding of the binding mode, key molecular interactions, and the basis for selectivity. nih.gov |
| Computational Modeling & Docking | Predict binding affinities and modes of interaction with various biological targets. | Guides the rational design of more potent and selective derivatives and helps explain structure-activity relationships (SAR). tandfonline.com |
| Biochemical Assays | Quantify the inhibitory effect (e.g., IC₅₀ values) on specific enzymes or receptor binding affinity. | Confirms the primary molecular target and quantifies the potency of the compound. acs.org |
| Cell-Based Assays | Study the effect of the compound on cellular pathways, such as apoptosis, cell cycle, or inflammatory signaling. | Validates the biological effect in a more complex physiological context and can reveal downstream effects of target engagement. tandfonline.com |
| NMR Spectroscopy | Characterize the structure of novel compounds and study their interaction with target proteins. | Confirms the chemical structure of synthesized derivatives and can provide information on binding dynamics. nih.gov |
Clinical Translation Potential
For any derivative of this compound that demonstrates significant therapeutic potential, the path to clinical translation requires rigorous preclinical development. A key aspect of this process is the evaluation of the compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME) properties.
The presence of fluorine atoms in a drug candidate can be highly advantageous for its clinical potential. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can lead to an improved half-life and better bioavailability.
The journey toward clinical application would involve:
Lead Optimization : Modifying the initial hit compound to improve its potency, selectivity, and ADME properties. Structure-activity relationship (SAR) studies are crucial at this stage. orientjchem.org
In Vivo Efficacy Studies : Testing the optimized lead compounds in relevant animal models of the target disease to demonstrate efficacy and establish a potential therapeutic window.
Toxicology and Safety Pharmacology : Conducting comprehensive studies to identify any potential toxicities and off-target effects before administration to humans.
Investigational New Drug (IND) Application : Submitting a comprehensive data package to regulatory authorities to request permission for human clinical trials.
Applications in Materials Science and Other Fields
Beyond pharmaceuticals, the unique properties of fluorinated organic compounds suggest potential applications for this compound and its derivatives in materials science. nbinno.com The incorporation of fluorine into organic molecules can impart desirable characteristics such as high thermal and oxidative stability, chemical resistance, and specific electronic properties. rsc.orgresearchgate.net
Potential research directions in this area include:
Advanced Polymers : The amine functionality of this compound provides a reactive handle for polymerization. This could lead to the development of novel fluorinated polymers with exceptional thermal stability, low surface energy, and unique dielectric properties. nbinno.com
Organic Electronics : Fluorinated organic materials are used in the production of devices like organic light-emitting diodes (OLEDs). nbinno.comrsc.org The specific electronic properties conferred by the difluorinated chroman ring could be exploited in the design of new organic semiconducting materials. rsc.org
Functional Coatings : The combination of the rigid chroman structure and the hydrophobic nature of fluorine could be utilized to create durable, low-friction, and chemically resistant surface coatings for demanding industrial applications. alfa-chemistry.com
Coordination Chemistry : Fluorine-containing ligands are valuable in organometallic and coordination chemistry, in part because ¹⁹F NMR spectroscopy can be a convenient tool for monitoring reactions. Derivatives of this compound could be explored as ligands to tune the properties of metal complexes for catalysis or materials applications. alfa-chemistry.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5,7-Difluorochroman-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis involving Mitsunobu reactions (triphenylphosphine/di-isopropyl azodicarboxylate) for ether formation, followed by catalytic hydrogenation (10% Pd/C) to reduce intermediates, is commonly employed. Reaction optimization includes inert atmosphere conditions, temperature control (e.g., 5°C for halogenation steps), and purification via sodium acetate quenching and column chromatography. Yield improvements require rigorous monitoring of stoichiometry and solvent selection (e.g., THF for step 1, acetonitrile for halogenation) .
Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?
- Methodological Answer : High-resolution LC-MS/MS with online solid-phase extraction (SPE) is recommended for detecting trace impurities (e.g., nitrosamines). For structural confirmation, use H/F NMR to resolve fluorine environments and distinguish regioisomers. Purity assessment via HPLC with diode-array detection (DAD) is critical, especially when synthesizing chiral variants, as stereochemical integrity impacts biological activity .
Q. How do structural modifications (e.g., fluorination position) influence the compound’s physicochemical properties?
- Methodological Answer : Comparative studies of analogs (e.g., 7,8-difluorochroman-4-amine vs. 5,7-difluoro derivatives) reveal that fluorine positioning alters logP (lipophilicity) and hydrogen-bonding capacity. Computational modeling (density functional theory, DFT) predicts electronic effects, while experimental validation via solubility assays in polar/nonpolar solvents quantifies these changes. Substituent effects on pKa (amine group) can be measured via potentiometric titration .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Chiral separation using supercritical fluid chromatography (SFC) with amylose-based columns isolates (R)- and (S)-enantiomers. In vitro assays (e.g., enzyme inhibition) must control for enantiomeric excess (>98% by chiral HPLC). Discrepancies in activity often arise from differential binding to chiral protein pockets, validated via X-ray crystallography or molecular docking studies .
Q. How can computational methods predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic substitution or hydrogenation. Local kinetic-energy density and electron correlation models (Colle-Salvetti functional) predict regioselectivity in fluorinated systems. Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via in situ IR spectroscopy) .
Q. What protocols ensure the absence of genotoxic nitrosamine impurities during scale-up synthesis?
- Methodological Answer : Risk assessment requires LC-HRMS screening for nitrosamine-specific fragment ions (e.g., m/z 30.034 for [CHNO]). If synthesis pathways involve nitrosating agents (e.g., NaNO), employ scavengers like ascorbic acid. Justify impurity absence via stability studies (forced degradation under acidic/oxidizing conditions) and document efforts in quality risk assessments per ICH M7 guidelines .
Q. How do fluorination patterns affect metabolic stability in pharmacokinetic studies?
- Methodological Answer : Compare metabolic half-lives (t) of 5,7-difluoro vs. monofluoro analogs using liver microsome assays (human/rat). LC-MS/MS quantifies oxidative metabolites (e.g., hydroxylation at C4). Fluorine’s electron-withdrawing effects reduce CYP450-mediated metabolism, confirmed via cytochrome inhibition assays. Correlate findings with in vivo bioavailability studies in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in fluorinated chroman systems?
- Methodological Answer : Reconcile contradictions by revisiting DFT parameters (e.g., solvent effects in SMD models) and verifying experimental conditions (e.g., trace water in anhydrous reactions). Use sensitivity analysis to identify key variables (e.g., steric hindrance in transition states). Cross-validate with alternative methods like QM/MM simulations for complex systems .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use gloveboxes under inert atmospheres (N/Ar) to prevent amine oxidation. Personal protective equipment (PPE) must include fluoropolymer-coated gloves (e.g., Viton) due to fluorine’s permeability. Waste disposal requires neutralization with dilute HCl before incineration. Document hazard controls per OSHA standards, focusing on H302 (acute toxicity) and H319 (eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
